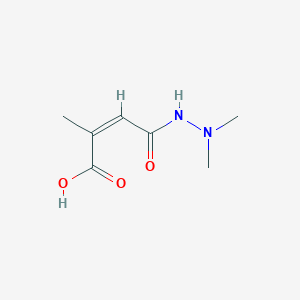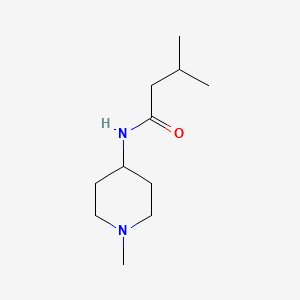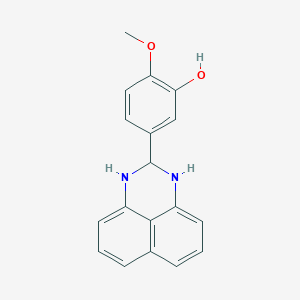![molecular formula C17H16ClNO B4894698 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. In recent years, this compound has gained significant attention from the scientific community due to its potential applications in research and drug development.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves the inhibition of the protein kinase CK1δ. This protein kinase is involved in the phosphorylation of various proteins that are critical for the regulation of cellular processes, including circadian rhythm and Wnt signaling. The inhibition of CK1δ by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide leads to the alteration of these processes, which can have significant implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide have been extensively studied. The inhibition of CK1δ by this compound has been shown to alter the circadian rhythm, Wnt signaling pathway, and DNA damage response. In addition, this compound has been shown to have anti-cancer properties by suppressing the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is its specificity for CK1δ. This compound has been shown to be a potent and selective inhibitor of this protein kinase, which makes it an attractive tool for studying the role of CK1δ in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of CK1δ. This could lead to the development of more effective treatments for diseases that are associated with dysregulation of this protein kinase.
Another area of research is the identification of new targets for this compound. While CK1δ is the primary target of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide, there may be other proteins that are also affected by this compound. Identifying these targets could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a potent and selective inhibitor of the protein kinase CK1δ. This compound has significant potential for scientific research and drug development, particularly in the areas of circadian rhythm and Wnt signaling. While there are limitations to the use of this compound, there are also many future directions for research that could lead to new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps. The starting material for the synthesis is 2-(1-methylcyclopropyl)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-chlorobenzamide in the presence of a base to yield the final product.
Applications De Recherche Scientifique
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the circadian rhythm, which is the internal biological clock that regulates various physiological processes in living organisms. CK1δ is a key regulator of the circadian rhythm, and the inhibition of this protein kinase by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to alter the circadian rhythm in animal models.
Another area of research is the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. CK1δ is a critical regulator of this pathway, and the inhibition of this protein kinase by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to suppress the Wnt signaling pathway in cancer cells.
Propriétés
IUPAC Name |
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-17(10-11-17)14-4-2-3-5-15(14)19-16(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJZJPURUZAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylcyclopropyl)phenyl]-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)


![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)